

Technical Guide to the Certificate of Analysis and Purity of Spironolactone-d3

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Compound of Interest

Compound Name: *Spironolactone-d3-1*

Cat. No.: *B12406257*

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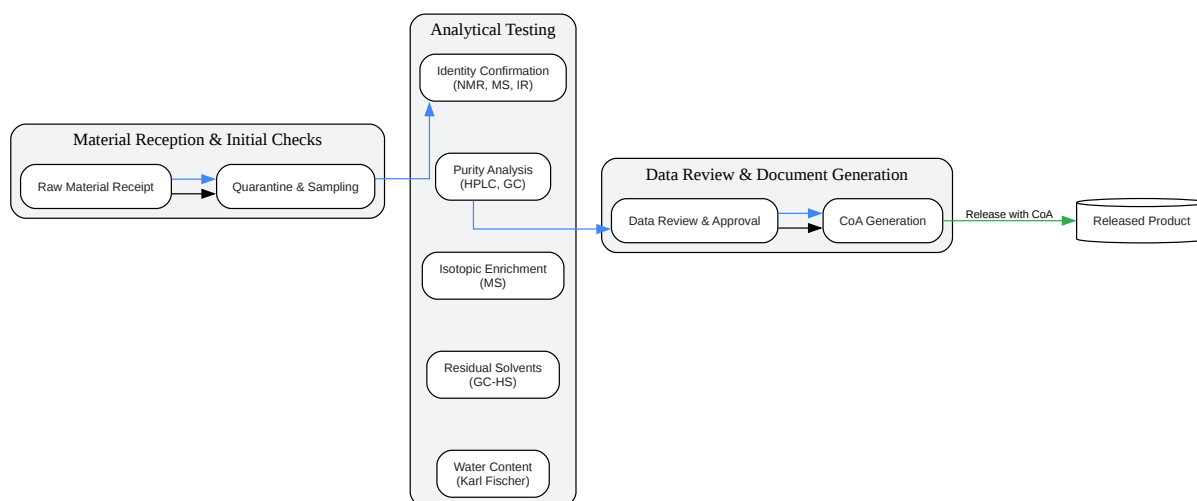
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Spironolactone-d3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms that a specific product meets its predetermined specifications. For a stable isotope-labeled compound like Spironolactone-d3, the CoA provides critical data on its identity, purity, and isotopic enrichment.

General Workflow of a Certificate of Analysis

The following diagram illustrates the typical workflow involved in generating a Certificate of Analysis for a chemical standard.



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Caption: General workflow for generating a Certificate of Analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for Spironolactone-d3 as found in representative Certificates of Analysis.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₉ D ₃ O ₄ S
Molecular Weight	419.59 g/mol [1][2]
Appearance	White to off-white solid[1]

Table 2: Analytical Data from Representative CoAs

Parameter	Specification/Result	Supplier/Source
Purity (HPLC)	99.82%[1]	MedchemExpress
Purity (HPLC)	>99.00%	GlpBio
Purity (HPLC)	99.2%[2]	Itemanc.com
Isotopic Enrichment	99%[1]	MedchemExpress
¹ H NMR Spectrum	Consistent with structure[1]	MedchemExpress, GlpBio
Mass Spectrum (MS)	Consistent with structure[1]	MedchemExpress
Infrared (IR) Spectrum	Conforms[2]	Itemanc.com
Optical Rotation	[α] _D = -36.1°[2]	Itemanc.com

Experimental Protocols for Purity Determination

The purity of Spironolactone-d3 is typically determined by High-Performance Liquid Chromatography (HPLC). The following sections detail common methodologies.

Reversed-Phase HPLC Method 1

This method is a common approach for the analysis of Spironolactone and its related compounds.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 inertsil (250 x 4.6 mm), 5 μm particle size[3].

- Mobile Phase: A mixture of phosphate buffer solution (pH = 4) and acetonitrile in a 1:1 ratio[3].
- Flow Rate: 1.5 mL/min[3].
- Detection Wavelength: 240 nm[3].
- Column Temperature: 40 °C[3].
- Injection Volume: 20 µL.
- Standard Preparation: A working standard of Spironolactone is dissolved in the mobile phase to a known concentration (e.g., 20-30 ppm)[3]. The sample of Spironolactone-d3 is prepared similarly.
- Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are used to calculate the purity of the sample.

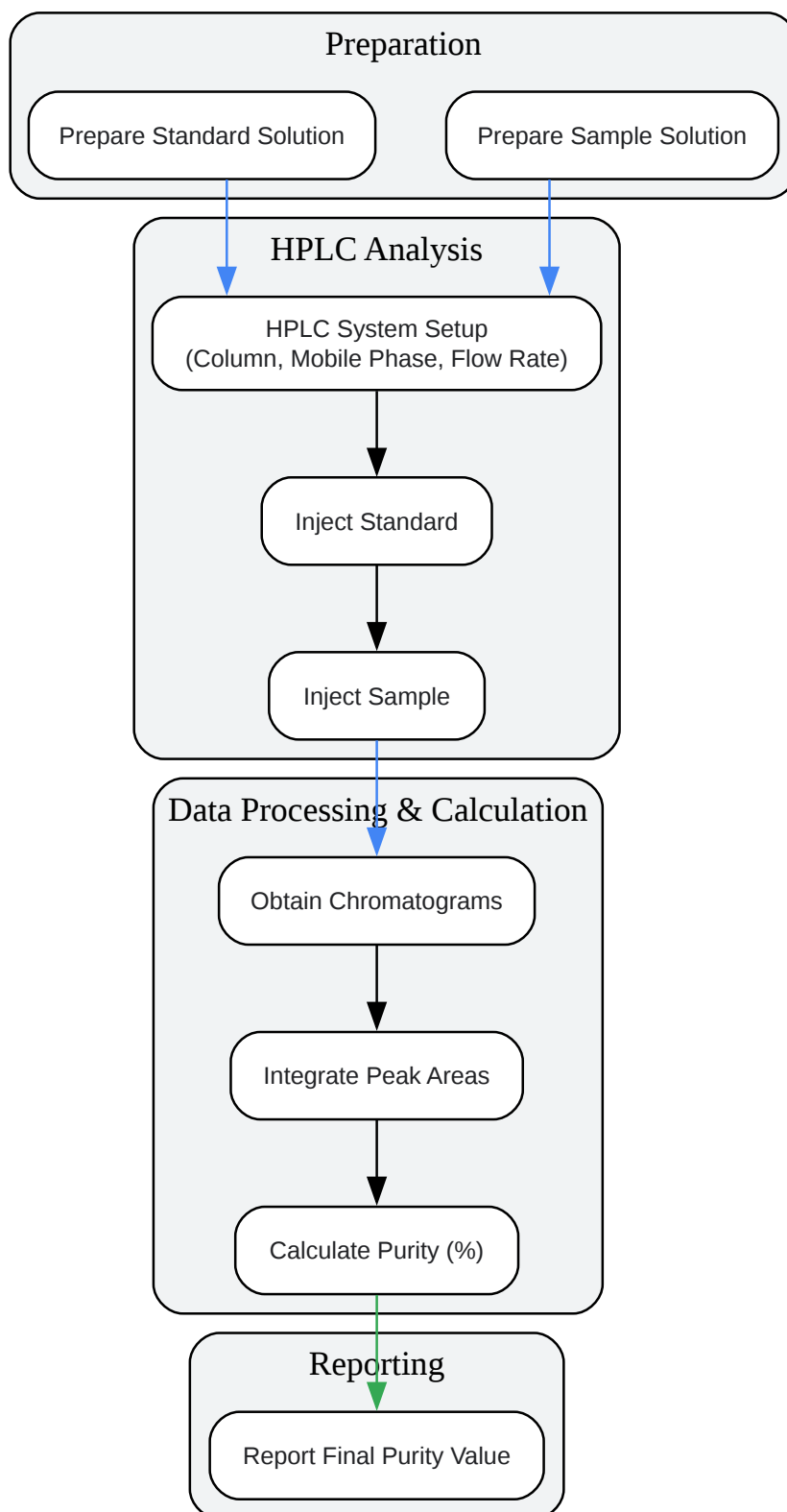
Reversed-Phase HPLC Method 2

An alternative isocratic method for the separation of Spironolactone and its impurities.

- Instrumentation: HPLC with a UV Photodiode Array (PDA) detector.
- Column: Symmetry C8 (150 x 3.9 mm), 5 µm particle size[4].
- Mobile Phase: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in the ratio of 77:21:2 (v/v/v)[4].
- Flow Rate: Not specified, but typically 1.0 mL/min for such columns.
- Detection Wavelength: 254 nm and 283 nm[4].
- Injection Volume: 20 µL[4].
- Standard and Sample Preparation: Solutions are prepared in a suitable diluent, typically the mobile phase or a component of it.

Analytical Workflow for Purity Determination

The diagram below outlines the typical workflow for determining the purity of a pharmaceutical standard like Spironolactone-d3 using HPLC.



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Caption: Workflow for HPLC purity determination.

Identity Confirmation Techniques

Beyond purity, confirming the chemical identity of Spironolactone-d3 is paramount.

- **Nuclear Magnetic Resonance (^1H NMR) Spectroscopy:** This technique provides information about the structure of the molecule by analyzing the magnetic properties of its atomic nuclei. The spectrum of Spironolactone-d3 is expected to be consistent with its structure, showing the characteristic peaks of the Spironolactone backbone, with the absence of signals corresponding to the deuterated positions.
- **Mass Spectrometry (MS):** MS measures the mass-to-charge ratio of ions. For Spironolactone-d3, the molecular ion peak should correspond to its molecular weight of approximately 419.59 Da, confirming the incorporation of three deuterium atoms.
- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies functional groups within a molecule. The IR spectrum of Spironolactone-d3 should be consistent with the known spectrum of Spironolactone, showing characteristic absorption bands for its functional groups.

Isotopic Enrichment

Isotopic enrichment quantifies the percentage of the deuterated isotopologue in the material. For Spironolactone-d3, an isotopic enrichment of 99% indicates that 99% of the molecules contain the three deuterium atoms as intended. This is a critical parameter for studies where the deuterated standard is used for quantitative analysis.

This technical guide provides a foundational understanding of the analytical characterization of Spironolactone-d3. For specific applications, it is always recommended to refer to the Certificate of Analysis provided by the supplier and to perform any necessary in-house verification.

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